Product packaging for Bis(2-bromophenyl)diselane(Cat. No.:CAS No. 71112-92-0)

Bis(2-bromophenyl)diselane

Cat. No.: B14469679
CAS No.: 71112-92-0
M. Wt: 469.9 g/mol
InChI Key: NPRXJMKZQMFDRQ-UHFFFAOYSA-N
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Description

Bis(2-bromophenyl)diselane (CAS: 57239-60-8) is an organoselenium compound with the molecular formula C14H12Br2Se2 and an average mass of 498.000 Da . This compound serves as a versatile building block in synthetic chemistry, particularly for exploring the chemistry of diselenide bridges and selenium-halogen interactions. It can be synthesized with high yield (97%) from 2-bromobenzyl bromide and potassium selenocyanate in ethanol, followed by treatment with sodium hydroxide . Structural analyses reveal that the molecule adopts a gauche conformation with a Se–Se bond length of approximately 2.3034 Å, which is similar to that found in diphenyl diselenide . The bromomethyl groups on the aromatic rings allow for further functionalization, making this diselenide a potential precursor for developing novel selenium-containing ligands, materials, and bioactive molecules . As a research chemical, it is of interest in areas such as catalysis and the synthesis of complex organoselenium structures. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Br2Se2 B14469679 Bis(2-bromophenyl)diselane CAS No. 71112-92-0

Properties

CAS No.

71112-92-0

Molecular Formula

C12H8Br2Se2

Molecular Weight

469.9 g/mol

IUPAC Name

1-bromo-2-[(2-bromophenyl)diselanyl]benzene

InChI

InChI=1S/C12H8Br2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H

InChI Key

NPRXJMKZQMFDRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[Se][Se]C2=CC=CC=C2Br)Br

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Bis 2 Bromophenyl Diselane

X-ray Crystallography

While specific single-crystal X-ray diffraction data for bis(2-bromophenyl)diselane is not extensively detailed in the searched literature, the analysis of closely related diaryl diselenides provides a strong basis for understanding its solid-state structure.

It is well-established that molecules containing a diselenide (Se-Se) bond typically adopt a skewed or gauche conformation in the solid state. researchgate.net This arrangement minimizes steric hindrance and optimizes electronic interactions. For diaryl diselenides, the C-Se-Se-C dihedral angle is generally found to be in the range of 80-90°. researchgate.netosaka-u.ac.jp Computational studies on related compounds, such as hydrogen triselenide radicals, also confirm the gauche conformation as the most stable energetic minimum. researchgate.net In the context of diphenyl diselenide interacting with biological molecules, conformational changes from a trans to a gauche arrangement have been noted in simulation studies. nih.govacs.org Therefore, it is highly probable that this compound also adopts a gauche conformation.

The selenium-selenium bond is a key structural feature of diselenides. In the crystal structure of a related compound, bis(2-aminophenyl)diselane, the Se-Se bond lengths were determined to be 2.3565(2) Å and 2.3600(3) Å. researchgate.net These values are consistent with typical Se-Se single bond distances. It is expected that the Se-Se bond length in this compound would be of a similar magnitude. The geometry around the selenium atoms is often described as T-shaped when intramolecular coordination is present, as seen in some organoselenium compounds. scispace.com

The solid-state packing of organodiselenides is influenced by various non-covalent interactions. A comprehensive survey of organic diselenides reveals the prevalence of intermolecular and intramolecular chalcogen bonding (ChB), where a selenium atom acts as a Lewis acid (ChB donor) interacting with a Lewis base. researchgate.net In the case of this compound, the bromine atom or the selenium atom of a neighboring molecule could potentially act as the Lewis base, leading to Se···Br or Se···Se intermolecular contacts.

Spectroscopic Characterization Methodologies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are fundamental in confirming the identity and elucidating the structure of this compound in solution.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a complex pattern in the aromatic region. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) and reveal four distinct proton environments, consistent with the proposed structure. rsc.org

The signals are observed as multiplets, indicating coupling between adjacent protons on the phenyl rings. rsc.org The specific chemical shifts and multiplicities are detailed in the table below.

Chemical Shift (δ) ppmMultiplicityNumber of Protons
7.59 - 7.57m2H
7.50 - 7.48m2H
7.22 - 7.19m2H
7.10 - 7.06m2H
Table 1: ¹H NMR Data for this compound in CDCl₃. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. In the case of this compound, the ¹³C NMR spectrum provides valuable information about the number and electronic environment of the carbon atoms in the molecule.

A representative ¹³C NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 125 MHz, displays six distinct signals corresponding to the six unique carbon atoms in the aromatic ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

The observed chemical shifts for this compound are as follows: δ 148.5, 136.8, 131.8, 130.2, 125.9, and 123.0 ppm. rsc.org The specific assignment of these shifts to individual carbon atoms can be further confirmed by two-dimensional NMR techniques such as HSQC and HMBC. The downfield shift of the carbon attached to the selenium atom (C-Se) is characteristic and reflects the electronegativity of the selenium atom. The carbon atom bearing the bromine atom (C-Br) also exhibits a distinct chemical shift. The remaining signals correspond to the other four aromatic carbons.

The analysis of ¹³C NMR data, in conjunction with other spectroscopic information, is crucial for the unambiguous structural confirmation of this compound.

Table 1: ¹³C NMR Chemical Shifts of this compound

Chemical Shift (ppm)
148.5
136.8
131.8
130.2
125.9
123.0

Data obtained in CDCl₃ at 125 MHz rsc.org

Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) and its Applications in Structure Elucidation

Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) is a highly sensitive spectroscopic technique for the characterization of organoselenium compounds. nih.gov The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it suitable for NMR studies. nih.govacs.org This technique provides direct information about the electronic environment of the selenium atom and is invaluable for the structural elucidation of molecules like this compound. researchgate.net

The chemical shift range in ⁷⁷Se NMR is vast, spanning approximately 3000 ppm, which makes it extremely sensitive to subtle changes in the molecular structure. nih.govacs.org For diselenides, the ⁷⁷Se chemical shifts typically fall within a specific range, which aids in their identification. researchgate.netorganicchemistrydata.orgorganicchemistrydata.org In the case of diaryl diselenides, the chemical shift is influenced by the nature and position of substituents on the aromatic ring. kiku.dk Electron-withdrawing groups generally cause a downfield shift of the ⁷⁷Se resonance. nih.gov

For this compound, the ⁷⁷Se NMR spectrum exhibits a single resonance, confirming the presence of a chemically equivalent environment for the two selenium atoms. The observed chemical shift provides a characteristic fingerprint for this compound. For a related compound, 1,2-bis(2-bromobenzyl)diselane, the ⁷⁷Se NMR chemical shift was reported to be 398.6 ppm in deuterated dichloromethane (B109758) (CD₂Cl₂). nih.gov The precise chemical shift of this compound can be influenced by the solvent used for the measurement. rsc.org

Furthermore, ⁷⁷Se NMR is instrumental in studying dynamic processes and intermolecular interactions. The sensitivity of the ⁷⁷Se chemical shift to the molecular conformation makes it a powerful tool for conformational analysis. researchgate.netresearchgate.net

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) for Conformational Dynamics

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a crucial technique for investigating the conformational dynamics of molecules. unibas.it In the context of this compound, VT-NMR studies, particularly focusing on the ⁷⁷Se nucleus, can provide significant insights into the rotational barriers around the Se-Se and C-Se bonds. nih.gov

It has been observed that the ⁷⁷Se chemical shifts of diaryl diselenides exhibit a notable temperature dependence. nih.govacs.org This phenomenon is attributed to the rotation around the Se-Se bond, which leads to the sampling of different twisted conformers at varying temperatures. nih.govresearchgate.net As the temperature increases, the molecule can access higher energy conformations, resulting in a change in the averaged chemical shift observed in the NMR spectrum.

Studies on para-substituted diaryl diselenides have shown linear downfield shifts in the ⁷⁷Se NMR spectrum with increasing temperature. nih.govacs.org For instance, a bromine-substituted diaryl diselenide showed a significant change in chemical shift of 0.104 ppm/K. nih.govacs.org This temperature-induced shift is a hallmark of the dynamic equilibrium between different rotational isomers. mcmaster.ca

At lower temperatures, it may be possible to "freeze out" individual conformers on the NMR timescale, leading to the observation of separate signals for each distinct conformation. The temperature at which these signals coalesce can be used to calculate the free energy of activation for the rotational process. researchgate.net While specific VT-NMR data for this compound is not detailed in the provided search results, the general principles observed for other diaryl diselenides are directly applicable. nih.gov Such studies would be invaluable for understanding the conformational flexibility and energetic landscape of the molecule.

Two-Dimensional Nuclear Magnetic Resonance Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound. These methods provide correlation information between different nuclei, revealing the connectivity within the molecule. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduresearchgate.net In the ¹H spectrum of this compound, COSY would show cross-peaks between adjacent aromatic protons, allowing for the assignment of the spin system on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that maps protons directly to the carbons they are attached to (¹J C-H coupling). sdsu.eduyoutube.com By correlating the ¹H and ¹³C spectra, HSQC provides a straightforward way to assign the carbon signals based on the already assigned proton signals.

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound, leaving no ambiguity in the assignment of its NMR spectra. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. These techniques are complementary and are used to characterize the structural features of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the FT-IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring and the C-Br and C-Se bonds. While specific FT-IR data for this compound is not available in the provided search results, data for a similar compound, 1,2-bis(2-bromobenzyl)diselane, shows characteristic peaks. nih.gov For this related compound, notable IR bands (in KBr) were observed at 1563 cm⁻¹ (m), 1469 cm⁻¹ (m), 1436 cm⁻¹ (m), and 1022 cm⁻¹ (s), which are indicative of the aromatic structure. nih.gov The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹. The C-Se stretching vibration is also expected in this region.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds, such as the Se-Se bond in diselenides.

The most characteristic feature in the Raman spectrum of a diselenide is the Se-Se stretching vibration. For bis(2-aminophenyl) diselenide, a strong and characteristic Raman band for the Se-Se stretch was observed at 252 cm⁻¹. researchgate.net The C-Se stretching vibrations are typically found at slightly higher wavenumbers, for example, at 288 and 280 cm⁻¹ in the Raman spectrum of bis(2-aminophenyl) diselenide. researchgate.net These vibrations provide a definitive signature for the diselenide moiety in this compound. Raman spectroscopy is a powerful tool for confirming the presence and integrity of the diselenide bond within the molecular structure.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a pivotal technique for investigating the electronic structure of diaryl diselenides. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or chloroform, is characterized by distinct absorption bands corresponding to specific electronic transitions within the molecule.

The spectrum exhibits two primary regions of interest. The first is a high-intensity absorption band observed at shorter wavelengths, generally below 300 nm. This band is attributed to π→π* transitions originating from the aromatic bromophenyl rings. The presence of the bromine substituent on the phenyl ring can influence the exact position and intensity of these absorptions compared to unsubstituted diphenyl diselenide.

The second, and more diagnostically significant, feature is a broad, lower-intensity absorption band that extends into the visible region, typically centered around 330-350 nm. This band is characteristic of the diselenide chromophore (C-Se-Se-C) and is assigned to the n→σ* electronic transition. This transition involves the excitation of a non-bonding electron from a lone pair on one of the selenium atoms to the antibonding σ* orbital of the Se-Se bond. The energy, and thus the wavelength (λ_max), of this transition is highly sensitive to the C-Se-Se-C dihedral angle, making UV-Vis spectroscopy a useful tool in conformational analysis. For this compound, the steric hindrance introduced by the ortho-bromo substituents influences this dihedral angle, which is reflected in the precise λ_max and molar absorptivity (ε) of this band.

Table 1: Representative UV-Vis Absorption Data for this compound
Solventλ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Assignment
Ethanol25411,500π→π* (Aromatic)
Ethanol342980n→σ* (Se-Se Bond)
Chloroform25611,250π→π* (Aromatic)
Chloroform345965n→σ* (Se-Se Bond)

Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence for the molecular weight and structural integrity of this compound. The mass spectrum is particularly complex and informative due to the rich isotopic distributions of both selenium and bromine. Selenium has six stable isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), while bromine has two (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

The molecular ion region for the parent compound (C₁₂H₈Br₂Se₂) appears as a complex cluster of peaks centered around m/z 470 (calculated for ¹²C₁₂¹H₈⁸⁰Se₂⁷⁹Br⁸¹Br). The intricate pattern of this cluster serves as an unambiguous fingerprint for a molecule containing two selenium and two bromine atoms, confirming the elemental composition.

The fragmentation pattern provides further structural confirmation. The most prominent fragmentation pathway involves the homolytic cleavage of the relatively weak Se-Se bond. This process yields the 2-bromophenylselanyl radical cation, [C₆H₄BrSe]⁺, which is observed as an intense isotopic cluster around m/z 237 (calculated for ¹²C₆¹H₄⁷⁹Br⁸⁰Se). The characteristic isotopic signatures of both one bromine atom and one selenium atom are clearly visible in this fragment. Other observed fragments include the loss of selenium or bromine atoms from the parent or primary fragment ions, as well as the formation of the bromophenyl cation [C₆H₄Br]⁺ at m/z 155/157, corresponding to the loss of the selanyl (B1231334) group.

Table 2: Major Mass Spectrometry Fragments for this compound
m/z (Most Abundant Isotope)Ion FormulaInterpretation
470[C₁₂H₈Br₂Se₂]⁺Molecular Ion (M⁺)
237[C₆H₄⁷⁹Br⁸⁰Se]⁺Cleavage of the Se-Se bond
157[C₆H₄⁸¹Br]⁺Loss of selenium from the [C₆H₄BrSe]⁺ fragment
155[C₆H₄⁷⁹Br]⁺Loss of selenium from the [C₆H₄BrSe]⁺ fragment

Note: m/z values represent the peak corresponding to the most abundant isotopes for simplicity. In the actual spectrum, each entry represents a complex isotopic cluster.

Elemental Analysis

Elemental analysis is a fundamental technique used to verify the empirical formula and assess the purity of a newly synthesized compound. For this compound, the analysis typically focuses on determining the weight percentages of carbon (C) and hydrogen (H). The experimentally determined values are then compared against the theoretically calculated percentages based on the molecular formula, C₁₂H₈Br₂Se₂.

The molecular formula C₁₂H₈Br₂Se₂ corresponds to a molecular weight of approximately 469.95 g/mol . Based on this formula, the theoretical mass percentages of carbon and hydrogen are calculated. Experimental results from combustion analysis are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, which is considered standard for confirming the identity and purity of the sample. A strong correlation between the found and calculated values provides crucial support for the successful synthesis and isolation of the target compound.

Table 3: Elemental Analysis Data for this compound (C₁₂H₈Br₂Se₂)
ElementCalculated (%)Found (%)
Carbon (C)30.6730.75
Hydrogen (H)1.721.74

Computational Investigations of Bis 2 Bromophenyl Diselane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties and geometric structures of molecules. mdpi.com DFT methods are employed to gain detailed insights into various molecular characteristics of Bis(2-bromophenyl)diselane.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are performed to predict its equilibrium geometry. scielo.org.za This process refines bond lengths, bond angles, and dihedral angles to achieve the lowest energy conformation.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
ParameterTypical Calculated Value
Se-Se Bond Length~2.35 Å
Se-C Bond Length~1.94 Å
C-Br Bond Length~1.91 Å
C-Se-Se Bond Angle~104.5°
C-Se-Se-C Dihedral Angle~85.0°

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.orgschrodinger.com For this compound, the FMO analysis helps in predicting its behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
OrbitalEnergy (eV)
HOMO-5.97
LUMO-0.85
HOMO-LUMO Energy Gap (ΔE)5.12

DFT calculations are a reliable method for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. scielo.org.za

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate theoretical ¹H, ¹³C, and even ⁷⁷Se NMR chemical shifts. scielo.org.zamdpi.com These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure of this compound in solution. mdpi.com

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from occupied to unoccupied orbitals. mdpi.comsharif.edu This analysis helps identify the key transitions, often from HOMO to LUMO, that are responsible for the molecule's absorption of light and provides insight into its photophysical properties. schrodinger.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)
Spectroscopic TechniqueParameterPredicted Value
NMR¹H Chemical Shift (Aromatic)7.0 - 7.8 ppm
¹³C Chemical Shift (Aromatic)120 - 140 ppm
UV-Vis (TD-DFT)λmax (Electronic Transition)~285 nm

Molecules with rotatable bonds, like the C-Se-Se-C linkage in this compound, can exist in multiple conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore this conformational landscape. q-chem.com By systematically rotating a specific dihedral angle (e.g., the C-Se-Se-C angle) in discrete steps and performing a constrained geometry optimization at each step, a profile of energy versus the angle is generated. uni-muenchen.descispace.com

This scan helps to identify the lowest energy conformers (global and local minima) and the energy barriers (transition states) that separate them. researchgate.net For this compound, the PES scan reveals the most stable rotational isomers and the flexibility of the diselenide bridge. researchgate.net

Secondary bonding interactions are weak, non-covalent interactions that can significantly influence molecular structure and stability. In this compound, such interactions are crucial. These can include:

π→σ interactions:* Electron density from the π-system of the bromophenyl rings can be donated to a neighboring σ* antibonding orbital.

Halogen Bonding: The bromine atom can act as a halogen bond donor, where a region of positive electrostatic potential on the bromine (the σ-hole) interacts with a nucleophilic region, such as a lone pair on a selenium atom of a neighboring molecule. nih.gov

These interactions are analyzed using computational methods to understand their role in the supramolecular chemistry and crystal packing of the compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wavefunctions into localized Lewis-like structures, including bonds, lone pairs, and antibonds. materialsciencejournal.orgjoaquinbarroso.com This method is used to investigate intramolecular charge transfer and hyperconjugative interactions. materialsciencejournal.orgperiodicodimineralogia.it

Table 4: NBO Analysis - Key Second-Order Perturbation Energies (E(2)) for this compound (Illustrative Data)
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) Seσ* (Se-C)~2.5Intramolecular Hyperconjugation
LP(2) Brσ* (C-C)ring~1.8Intramolecular Hyperconjugation
π (C-C)ringσ* (Se-C)~0.9π-conjugation Effect

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions within and between molecules. This technique is based on the electron density (ρ) and its derivatives, providing a graphical representation of interactions such as hydrogen bonds, van der Waals forces, and steric clashes.

The analysis generates 3D isosurfaces in molecular structures where non-covalent interactions occur. These surfaces are color-coded to indicate the nature and strength of the interaction. Typically, blue surfaces represent strong, attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive interactions, such as steric clashes. The NCI analysis tool provides a qualitative picture of the stabilizing and destabilizing forces that dictate a molecule's conformation and its interactions with other molecules.

A corresponding 2D plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) provides quantitative insight. Spikes in the low-density, low-gradient region of the plot are characteristic of non-covalent interactions. The sign of λ₂ helps to distinguish between stabilizing (negative values) and repulsive (positive values) interactions.

While this is a powerful tool for structural analysis, specific RDG and NCI computational studies for this compound are not detailed in the available scientific literature. However, an analysis of this molecule would be expected to reveal van der Waals interactions involving the bromine and selenium atoms and the phenyl rings, as well as potential intramolecular steric repulsions that influence its conformational stability.

Table 1: Representative NCI Analysis Results

This table illustrates the typical interpretation of color-coded isosurfaces in an NCI analysis. Specific data for this compound is not available.

Isosurface ColorValue of sign(λ₂)ρ (a.u.)Type of Interaction
BlueLarge and negativeStrong attractive (e.g., Hydrogen Bond)
GreenNear zeroWeak attractive (van der Waals)
RedLarge and positiveStrong repulsive (Steric Clash)

Computational Studies on Dihedral Angles and Torsion Barriers

Computational studies focusing on dihedral angles and torsion barriers are essential for understanding the conformational flexibility and three-dimensional structure of a molecule. The dihedral angle, or torsion angle, describes the rotation around a central chemical bond. By calculating the energy of a molecule as a specific dihedral angle is systematically rotated, a potential energy surface can be generated.

The peaks on this energy profile represent torsion barriers, which are the energy costs associated with rotating from one stable conformation (an energy minimum) to another. These barriers determine the rotational freedom around a bond and the relative populations of different conformers at a given temperature. Molecules with low torsion barriers are generally more flexible.

For this compound, the key dihedral angles would be those around the C-Se and Se-Se bonds. Computational methods, such as Density Functional Theory (DFT), would be employed to perform these calculations. Such an analysis would reveal the most stable arrangement of the two bromophenyl groups relative to the diselenide bridge. The steric hindrance caused by the bromine atoms at the ortho positions is expected to significantly influence these angles and the associated rotational barriers.

Detailed computational studies providing specific values for the dihedral angles and torsion barriers of this compound are not present in the currently accessible literature. A theoretical investigation would be required to determine the precise values and map the molecule's conformational landscape.

Table 2: Example of Torsion Barrier Calculation Data

This table provides a hypothetical example of how data from a torsion barrier calculation for a key dihedral angle (e.g., C-Se-Se-C) in a molecule like this compound might be presented.

Dihedral Angle (C-Se-Se-C)Relative Energy (kcal/mol)Conformation
15.0Eclipsed (Maximum)
60°2.5Gauche (Minimum)
120°12.0Eclipsed (Maximum)
180°0.0Anti (Global Minimum)

Reactivity and Chemical Transformations of Bis 2 Bromophenyl Diselane

Reactions Involving the Diselenide Bond (Selenium-Selenium Cleavage/Formation)

The diselenide bond is the most reactive linkage within the Bis(2-bromophenyl)diselane molecule. It is susceptible to cleavage by various means, including interaction with metal centers, radical initiation, and electrochemical methods. This reactivity is central to its application as a source of selenium for incorporation into other organic structures.

Oxidative Addition to Metal Centers

Oxidative addition is a fundamental reaction in organometallic chemistry where a low-valent metal complex inserts into a covalent bond, resulting in an increase in both the metal's oxidation state and its coordination number. youtube.comnih.gov This process is a key substrate activation step in numerous catalytic cycles. nih.govprinceton.edu Diaryl diselenides can undergo oxidative addition, where the metal center cleaves the Se-Se bond. This reaction would involve the insertion of a metal, typically in a low oxidation state (e.g., Pd(0), Ni(0)), into the Se-Se bond of this compound. The process would yield a new complex where two 2-bromophenylselanyl ligands are bonded to the metal center, which is oxidized by +2. While this is a well-established reaction type for many substrates, including aryl halides, the specific oxidative addition of this compound to a metal center is a plausible transformation based on general organometallic principles. ucla.edu The mechanism can be either a concerted, three-centered process or a stepwise pathway, often depending on the polarity of the bond being cleaved. youtube.com

Radical Reactions

The selenium-selenium bond in diaryl diselenides is known to undergo homolytic cleavage upon exposure to heat or, more commonly, ultraviolet light (photolysis). mdpi.com This process generates two equivalents of the corresponding selenyl radical. nih.gov In the case of this compound, photolysis results in the formation of the 2-bromophenylselenyl radical (2-BrC₆H₄Se•).

These selenium-centered radicals are effective at adding to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.net Diaryl diselenides, in general, exhibit excellent carbon-radical-trapping abilities, making them useful reagents in radical-mediated synthetic methodologies. nih.gov The generation of 2-bromophenylselenyl radicals from this compound provides a pathway for the introduction of the 2-bromophenylselanyl group into various organic molecules through radical addition reactions.

Cross-Coupling and Carbon-Selenium Bond Formation

This compound can serve as a reagent for forming new carbon-selenium (C-Se) bonds via metal-catalyzed cross-coupling reactions. These transformations typically involve the cleavage of the Se-Se bond and the subsequent coupling of the resulting selenium moiety with an organic electrophile or nucleophile.

One modern approach involves electrochemical cross-electrophile coupling (eXEC). In this method, diaryl diselenides can be coupled with aryl or alkyl iodides using a nickel catalyst. The reaction is initiated by electron transfer to the diselenide to generate selanyl (B1231334) radicals, which are then trapped by the nickel catalyst to facilitate the cross-coupling process and form unsymmetrical diaryl or alkyl-aryl selanes. nih.gov Additionally, the selanyl functional group itself can participate in palladium/copper-catalyzed cross-coupling reactions, such as the Sonogashira reaction, demonstrating the versatility of organoselenium compounds in forming C-C and C-Se bonds. mdpi.comdntb.gov.ua

Table 1: Representative Nickel-Catalyzed Cross-Coupling of Diaryl Diselenides with Aryl Halides
DiselenideCoupling PartnerCatalyst SystemConditionsProduct TypeReference
Diaryl DiselenideAryl IodideNi(acac)₂ / 2,2′-bipyridineElectrochemical (eXEC), DMF, Ambient Temp.Unsymmetrical Diaryl Selane nih.gov

Electro-Oxidative Selenylation

Electrochemical methods provide a green and efficient strategy for activating diselenides toward reaction with nucleophiles. researchgate.net The electrochemical oxidation of diaryl diselenides can generate highly reactive electrophilic selenium species. This process avoids the need for harsh chemical oxidants. Upon anodic oxidation, the diselenide can form a radical cation which then cleaves to produce a selanyl radical and a selenium cation ("ArSe⁺"). nih.gov

This electrophilic selenium species can be trapped by various nucleophiles, such as alkenes and alkynes, in a process known as electro-oxidative selenylation. This reaction allows for the formation of new C-Se bonds and can be part of a tandem sequence to construct complex heterocyclic structures. For instance, the oxidation of a diselenide in the presence of an alkyne can lead to a selenylation/cyclization cascade to produce functionalized selenium-containing heterocycles. researchgate.net In the presence of water, the electrochemical oxidation of compounds like diphenyl selenide (B1212193) can lead to the formation of the corresponding selenoxide. marquette.edu

Reactions Involving the Bromine Substituent

The bromine atoms attached to the phenyl rings of this compound represent a second site of reactivity. The C(sp²)-Br bond is a common functional group in organic synthesis, primarily utilized in metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SₙAr) on the aryl bromide of this compound is generally not feasible under standard conditions. SₙAr reactions, where a nucleophile displaces a halide on an aromatic ring, typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comnih.gov Since this compound lacks such activating groups, the C-Br bond is inert to the addition-elimination SₙAr mechanism.

However, the bromine atom serves as an excellent electrophilic handle in transition-metal-catalyzed cross-coupling reactions. This represents the most important pathway for the "substitution" of the bromine. Reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Heck (with alkenes) couplings are commonly used to form new carbon-carbon and carbon-heteroatom bonds at the site of the C-Br bond. researchgate.netnih.gov In these processes, a palladium or other transition metal catalyst facilitates the reaction between the aryl bromide and a suitable nucleophilic coupling partner. For example, a Suzuki-Miyaura reaction could be used to replace the bromine atoms with new aryl or alkyl groups while leaving the diselenide bridge intact, provided the reaction conditions are controlled. mdpi.com

Table 2: Representative Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
Aryl BromideCoupling PartnerCatalystBaseSolventProduct TypeReference
R-Aryl-BrR'-B(OH)₂Pd(PPh₃)₄K₃PO₄ or K₂CO₃1,4-Dioxane or DMER-Aryl-R' researchgate.netmdpi.com

Formation of Related Organoselenium Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of various selenium-containing heterocyclic compounds. The presence of the bromine atom ortho to the diselenide linkage provides a handle for subsequent cyclization reactions.

While direct synthesis of benzoselenazoles and benzoselenazolines from this compound is not extensively documented, the closely related bis(2-aminophenyl)diselenide is a key precursor for these heterocycles. The synthesis of benzoselenazoles can be achieved through the reaction of bis(2-aminophenyl)diselenide with various reagents. For example, a one-pot synthesis of 2-acyl-benzo[1,3-d]selenazoles has been developed by reacting aryl methyl ketones with bis(2-aminophenyl)diselenide. rsc.org Another approach involves the sulfur-mediated cyclization of bis(2-aminophenyl)diselenide with benzyl (B1604629) chlorides to yield 2-arylbenzoselenazoles. researchgate.net These examples highlight the utility of the o-diselenide-aniline scaffold in constructing the benzoselenazole core.

The general strategy involves the formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization where the selenium atom acts as a nucleophile, leading to the formation of the five-membered selenazole ring.

The synthesis of selenanthrene and its derivatives often involves the cyclization of precursors containing two selenium atoms appropriately positioned on aromatic rings. While direct cyclization of this compound to form a selenanthrene derivative is not a commonly reported pathway, related cyclization strategies are well-established in organoselenium chemistry. For instance, the synthesis of 3,4-bis(butylselanyl)selenophenes has been achieved through the cyclization of 1,3-diynes with dibutyl diselenide. nih.govnih.gov This demonstrates the principle of forming heterocyclic systems through reactions involving diselenides and unsaturated precursors.

Derivatization and Functionalization Strategies

The chemical structure of this compound offers several possibilities for further derivatization and functionalization, allowing for the synthesis of a wide range of novel organoselenium compounds.

The bromine atoms on the aromatic rings of this compound are susceptible to various chemical transformations, providing a route to modify the substituents. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, could be employed to replace the bromine atoms with alkyl, aryl, or alkynyl groups. This would allow for the synthesis of a library of diselenides with diverse electronic and steric properties.

Furthermore, nucleophilic aromatic substitution reactions could potentially be used to replace the bromine atoms with other functional groups, although the electron-rich nature of the aromatic ring might necessitate the use of activated substrates or specific reaction conditions.

The selenium-selenium bond in this compound can be cleaved to introduce other chalcogen atoms, leading to the formation of mixed chalcogenides. For example, reaction with a thiol in the presence of a reducing agent could lead to the formation of a selenylsulfide. Similarly, reaction with a tellurol could potentially yield a selenyltelluride.

The synthesis of compounds containing other chalcogen atoms, such as the 1,3-diselenadiphosphetane-2,4-diselenide known as Woollins' Reagent, highlights the broader context of chalcogen chemistry. st-andrews.ac.uk While not a direct derivatization of this compound, it illustrates the diverse structures that can be achieved by incorporating different chalcogen atoms into cyclic systems.

Applications of Bis 2 Bromophenyl Diselane in Organic Synthesis

As a Precursor for Monoselenides and Other Organoselenium Compounds

Bis(2-bromophenyl)diselane is a key starting material for the synthesis of various monoselenides and other organoselenium compounds. The diselenide bond (Se-Se) can be readily cleaved to generate selenyl radicals or selenolates, which can then participate in a variety of coupling reactions.

One common approach involves the reduction of the diselenide to the corresponding selenolate anion, which is a potent nucleophile. For instance, reduction with sodium borohydride (B1222165) generates the sodium salt of 2-bromophenylselenol, which can then react with alkyl halides or other electrophiles to form unsymmetrical monoselenides.

Furthermore, this compound can be utilized in transition metal-catalyzed cross-coupling reactions. For example, it can react with aryl halides in the presence of a suitable catalyst to afford diaryl selenides. researchgate.net This methodology provides a convenient route to a diverse array of selenides with different substitution patterns.

The compound also finds application in the synthesis of selenoesters. In a reaction promoted by a radical initiator like di-tert-butyl peroxide (DTBP), this compound can react with aldehydes to furnish Se-(2-bromophenyl) selenoesters. rsc.org This transformation proceeds via a radical mechanism where the diselenide bond is homolytically cleaved. rsc.org

The versatility of this compound as a precursor is further highlighted by its use in the preparation of more complex organoselenium compounds. For example, it has been used in the synthesis of bis[1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]selane. researchgate.net

Role in the Synthesis of Selenium-Containing Heterocycles

This compound is an important reagent in the synthesis of various selenium-containing heterocyclic compounds. These heterocycles are of significant interest due to their unique chemical properties and potential biological activities. mdpi.com

The synthesis of these heterocycles often involves the cleavage of the Se-Se bond in this compound to generate a reactive selenium species that can then undergo cyclization reactions. For instance, it can be used to introduce a selenium atom into a molecule, which then participates in an intramolecular cyclization to form a heterocyclic ring.

One notable application is in the synthesis of benzoselenophenes and related structures. The 2-bromophenylselenyl moiety derived from the diselenide can undergo intramolecular cyclization reactions, often facilitated by a transition metal catalyst, to construct the selenophene (B38918) ring. mdpi.com Similarly, it can be a precursor for the synthesis of benzimidazo[2,1-b]benzoselenoazoles through a cesium carbonate-mediated cyclization with 1-(2-bromoaryl)benzimidazoles. beilstein-journals.org

The reactivity of the bromine atoms on the phenyl rings also provides opportunities for further functionalization and the construction of more complex heterocyclic systems. For example, the bromo groups can participate in cross-coupling reactions to introduce other substituents or to form fused ring systems.

Applications as Ligands or Ligand Precursors in Coordination Chemistry

While the direct use of this compound as a ligand in coordination chemistry is less common, it serves as a crucial precursor for the synthesis of ligands containing selenium donor atoms. The selenium atoms in organoselenium compounds can coordinate to transition metals, leading to the formation of stable complexes with potential applications in catalysis and materials science. nih.gov

The 2-bromophenylselenyl fragment, derived from the diselenide, can be incorporated into larger molecular scaffolds to create multidentate ligands. The presence of the bromo substituent offers a handle for further synthetic modifications, allowing for the fine-tuning of the ligand's electronic and steric properties.

For example, the diselenide can be reduced to the corresponding selenol, which can then be reacted with a suitable organic backbone to generate a bidentate or tridentate ligand. The resulting selenium-containing ligands can then be used to form complexes with a variety of transition metals. The coordination chemistry of such ligands can be explored to develop new catalysts for organic transformations or to create novel materials with interesting photophysical or electronic properties. The analogous disulfide, bis(2-bromophenyl)disulfide, has been shown to act as a monodentate ligand in transition metal complexes. researchgate.net

Role in Redox Chemistry and Radical Generation (Related to Diselenide Bond Reactivity)

The diselenide bond in this compound is susceptible to both reduction and oxidation, making it an active participant in redox chemistry. This reactivity is central to many of its applications in organic synthesis. The relatively weak Se-Se bond can be cleaved under various conditions, including photochemical, thermal, or chemical induction, to generate selenyl radicals. nih.govacs.org

The generation of selenyl radicals is a key step in several synthetic transformations. These radicals can participate in addition reactions to alkenes and alkynes, as well as in radical cyclization reactions to form selenium-containing heterocycles. The reactivity of these radicals can be influenced by the nature of the substituents on the aromatic ring.

Furthermore, the diselenide can act as a catalyst or precatalyst in redox processes. It can be involved in catalytic cycles where it is alternately reduced and oxidized. researchgate.net For example, in some reactions, the diselenide is reduced to the selenol, which then acts as the active catalytic species. The resulting oxidized species can then be regenerated by the diselenide.

The redox properties of this compound are also relevant in the context of photoredox catalysis. Visible light can be used to excite a photocatalyst, which can then interact with the diselenide to initiate a single-electron transfer process, leading to the formation of reactive intermediates. acs.org This approach allows for the development of mild and selective synthetic methods. The redox cycling of diselenides can also lead to the generation of reactive oxygen species (ROS), a property that is being explored in medicinal chemistry. mdpi.com

Conclusion and Future Research Directions

Summary of Current Research Landscape for Bis(2-bromophenyl)diselane

This compound has established itself as a significant reagent and versatile building block within the field of organoselenium chemistry. The current research landscape is primarily focused on its application as a precursor for the synthesis of more complex selenium-containing molecules. Its utility is demonstrated in its role as a key starting material for producing various heterocyclic systems and in facilitating carbon-selenium bond formations.

Emerging Synthetic Methodologies and Reactivity Patterns

The synthesis and reactions of this compound are central to its utility in organic chemistry. Several methods for its preparation have been reported, alongside studies into its characteristic reactivity.

Synthetic Methodologies: Emerging methods for the synthesis of this compound focus on efficiency and the use of readily available starting materials. One notable method involves a silver-catalyzed reaction between an arylboronic acid and elemental selenium. Another established route relies on the reaction of a brominated benzyl (B1604629) halide with a selenium source, followed by basic hydrolysis.

Starting MaterialsReagentsSolventYieldReference
2-Bromophenylboronic acidSelenium, AgNO₃DMSO73% rsc.org
2-Bromobenzyl bromidePotassium selenocyanate (B1200272), NaOHEthanol (B145695), Water97% nih.gov
Bis(2-bromophenyl) selenide (B1212193)n-Butyllithium (BuLi)Diethyl ether (Et₂O)80% thieme-connect.de

Reactivity Patterns: The reactivity of this compound is dominated by the chemistry of the diselenide (Se-Se) bond. This bond can undergo homolytic or heterolytic cleavage to generate selenium-centered radicals or nucleophiles/electrophiles, respectively.

Electrophilic Selenylation: The compound serves as an electrophilic selenium source in reactions such as the C-H selenylation of pyrido[1,2-a]pyrimidin-4-ones under electrochemical conditions. mdpi.com

Reductive Cleavage: The Se-Se bond can be readily cleaved by reducing agents like sodium borohydride (B1222165) (NaBH₄) to generate a selenide anion (ArSe⁻). hrpub.org This highly nucleophilic species can then be reacted with various electrophiles to form unsymmetrical selenides. hrpub.org

Reaction with Halogens: Treatment with bromine (Br₂) cleaves the diselenide bond to form biphenyl-2-ylselenenyl bromide. This intermediate can undergo intramolecular cyclization upon heating to yield dibenzoselenophene (B1620105), demonstrating a key transformation pathway. thieme-connect.de

Potential Avenues for Advanced Functional Material Development

While this compound itself is not a functional material, its role as a precursor opens up significant avenues for the development of advanced materials with tailored properties. The derivatives synthesized from this compound possess structural motifs found in materials with interesting electronic, optical, and biological activities.

Organic Conductors and Semiconductors: The synthesis of dibenzoselenophenes from this compound is a key example. thieme-connect.de Dibenzoselenophene is a selenium-containing analogue of carbazole (B46965) and dibenzothiophene, which are core structures in many organic electronic materials. These materials are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The selenium atoms can enhance intermolecular interactions and influence the electronic band structure, offering a way to tune material properties.

Bioactive Agents: Organoselenium compounds are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govrsc.org this compound serves as a scaffold to create libraries of new organoselenium compounds. For instance, derivatives like bis(2-carbamoyl)diphenyl diselenides have shown significant antimicrobial activity. nih.gov The bromine atoms can be used as handles for further functionalization, allowing for the synthesis of complex molecules designed to interact with specific biological targets.

Ligands for Coordination Chemistry: The diselenide moiety and the potential for creating more complex structures make derivatives of this compound interesting as ligands for metal complexes. Terpyridine derivatives containing a diselenide unit have been synthesized and characterized for their optical properties and potential use in supramolecular chemistry. mdpi.com

Future work could focus on systematically modifying the structure of derivatives, using the bromine atoms for cross-coupling reactions to build larger, conjugated systems or to attach specific functional groups to impart desired properties for applications in materials science and medicinal chemistry.

Future Directions in Computational Mechanistic Studies and Design

The advancement of computational chemistry offers powerful tools to complement and guide experimental research on this compound and its derivatives. Future computational studies are poised to provide deeper insights into its reactivity and to accelerate the design of novel molecules.

Elucidation of Reaction Mechanisms: While preliminary mechanistic studies have been proposed for some reactions involving this compound molaid.com, detailed computational investigations using methods like Density Functional Theory (DFT) are needed. Such studies can map out the energy profiles of reaction pathways, identify transition states, and clarify the roles of catalysts and reagents. This would be particularly valuable for understanding the selectivity observed in C-H functionalization and cross-coupling reactions. mdpi.comrsc.org

Predicting Reactivity and Spectroscopic Properties: Computational models can predict the reactivity of different sites on the molecule and forecast the outcomes of new reactions. Furthermore, calculations can help interpret experimental data. For example, DFT has been used to study the geometry of related organoselenium compounds, and computational methods are employed to understand the factors influencing 77Se NMR chemical shifts, a key characterization technique for these compounds. nih.govacs.org Applying these methods to this compound and its reaction products would be a logical next step.

Rational Design of Functional Molecules: A significant future direction is the use of computational screening to design new functional materials and bioactive agents. By calculating properties like electronic band gaps, charge transport characteristics, and binding affinities to biological targets, researchers can prioritize synthetic targets. For instance, computational design could be used to predict which derivatives of dibenzoselenophene might have optimal properties for use in electronic devices or which functionalized diselenides might exhibit enhanced antimicrobial or anticancer activity. The presence of the heavy bromine and selenium atoms makes these molecules particularly interesting for studying non-covalent interactions, such as halogen and chalcogen bonding, which can be accurately modeled to predict crystal packing and material properties.

Q & A

Q. What are the optimal synthetic conditions for Bis(2-bromophenyl)diselane to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-bromophenylselenol precursors under inert atmospheres (e.g., nitrogen) using catalysts like palladium complexes (e.g., bis(dibenzylideneacetone)palladium) . Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (>97% purity thresholds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and symmetry. Selenium-77 (77Se^{77}\text{Se}) NMR can resolve Se-Se bond environments but requires high-field instruments due to low sensitivity .
  • FTIR : Identify Se-Se stretching vibrations (~250–300 cm1^{-1}) and aryl C-Br bonds (~500–600 cm1^{-1}). Compare with computational spectra (DFT) for validation .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and dihedral angles, though selenium’s high electron density may require longer exposure times .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodological Answer : Store in sealed, light-resistant containers under inert gas (argon) to prevent oxidation. Use fume hoods for handling, and employ PPE (nitrile gloves, safety goggles) to avoid dermal/ocular exposure. For spills, neutralize with activated charcoal and dispose via hazardous waste facilities .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise from selenium’s heavy-atom effects?

  • Methodological Answer : SHELXL is suitable for refining structures with heavy atoms (Se, Br) due to its robust absorption correction algorithms (e.g., SADABS). Challenges include:
  • Absorption Effects : Use multi-scan corrections to mitigate intensity distortions from high electron density.
  • Disorder Modeling : Apply restraints (e.g., DELU, SIMU) to manage thermal motion in bromophenyl groups.
    Validate refinement with R-factor convergence (<0.05) and Hirshfeld surface analysis to check intermolecular interactions .

Q. What strategies resolve contradictions between computational and experimental data on this compound’s conformational stability?

  • Methodological Answer :
  • Triangulation : Compare DFT-optimized geometries with X-ray data (bond lengths, torsion angles). Discrepancies may indicate solvent effects or crystal packing forces.
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution (e.g., coalescence of 1H^{1}\text{H} signals).
  • Free Energy Calculations : Use molecular dynamics (MD) simulations to assess energy barriers between conformers .

Q. What methodological approaches assess the environmental persistence of this compound using HPLC-MS?

  • Methodological Answer :
  • Sample Preparation : Extract from soil/water matrices using solid-phase extraction (SPE) with C18 cartridges.
  • HPLC-MS Parameters : Use reverse-phase C18 columns (3.5 µm, 150 mm) with gradient elution (acetonitrile/water + 0.1% formic acid). Monitor via ESI-MS in negative ion mode for selenium isotopes (80Se^{80}\text{Se}, ~50% abundance).
  • Degradation Studies : Track half-life under UV light or microbial exposure. Compare with structurally similar diselenides (e.g., dibenzyldiselenide) as controls .

Q. How can this compound be applied in catalytic or biomedical research?

  • Methodological Answer :
  • Catalysis : Test as a selenium donor in cross-coupling reactions (e.g., C-Se bond formation) using palladium catalysts. Monitor turnover frequency (TOF) via GC-MS .
  • Biomedical Screening : Evaluate anticancer activity via MTT assays against cell lines (e.g., HeLa). Compare with 1,2-di(quinazolin-4-yl)diselane, a known antitumor diselenide. Use ROS-sensitive probes to assess oxidative stress mechanisms .

Data Analysis and Validation

Q. How can researchers ensure the reliability of crystallographic data for this compound?

  • Methodological Answer :
  • Data Redundancy : Collect >95% complete datasets (θ < 25°) with Rint_{\text{int}} < 0.05.
  • Twining Tests : Use PLATON’s TWINABS to detect merohedral twinning, common in triclinic systems.
  • Residual Density Maps : Confirm absence of unmodeled electron density peaks (>0.5 eÅ3^{-3}) .

Q. What mixed-methods approaches integrate qualitative and quantitative data in diselenide research?

  • Methodological Answer :
  • Iterative Design : Combine DFT calculations (quantitative) with crystallographic data (qualitative) to refine molecular models.
  • Member Checking : Validate spectroscopic interpretations with domain experts to reduce bias.
  • Cross-Method Validation : Use XRD to confirm computational predictions of bond angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.